2,4,6-Trinitrophenol--heptane-1,7-diamine (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) is a chemical compound formed by the combination of 2,4,6-trinitrophenol and heptane-1,7-diamine in a 2:1 molar ratio. 2,4,6-Trinitrophenol, commonly known as picric acid, is a polynitrated aromatic acid known for its explosive properties and its use in various industrial applications. Heptane-1,7-diamine is an aliphatic diamine that serves as a building block in the synthesis of polymers and other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) involves the reaction of 2,4,6-trinitrophenol with heptane-1,7-diamine under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the temperature maintained between 25°C and 50°C. The reaction mixture is stirred for several hours to ensure complete formation of the compound. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of 2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) undergoes several types of chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be oxidized to form various oxidation products.
Reduction: The nitro groups can also be reduced to amino groups under specific conditions.
Substitution: The aromatic ring of 2,4,6-trinitrophenol can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Oxidation of 2,4,6-trinitrophenol can lead to the formation of picric acid derivatives.
Reduction: Reduction can yield amino derivatives of 2,4,6-trinitrophenol.
Substitution: Substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, explosives, and dyes.
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) involves the interaction of its functional groups with specific molecular targets. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and cell damage. The diamine component can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds and potential inhibition of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another polynitrated aromatic compound known for its explosive properties.
2,4-Dinitrophenol: A related compound with two nitro groups, used as a pesticide and in biochemical research.
Heptane-1,6-diamine: An aliphatic diamine similar to heptane-1,7-diamine, used in polymer synthesis.
Uniqueness
2,4,6-Trinitrophenol–heptane-1,7-diamine (2/1) is unique due to its combination of a polynitrated aromatic acid and an aliphatic diamine, resulting in a compound with distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
80056-67-3 |
---|---|
Molecular Formula |
C19H24N8O14 |
Molecular Weight |
588.4 g/mol |
IUPAC Name |
heptane-1,7-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H18N2.2C6H3N3O7/c8-6-4-2-1-3-5-7-9;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H2;2*1-2,10H |
InChI Key |
VDZPJATYSNUZIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCN)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.